Potassium;2,4,6-tris(fluorosulfonyl)phenolate

Physical organic chemistry Hammett substituent constants Electron-deficient aromatics

Research groups requiring an extremely electron-deficient, trifunctional aromatic core often face safety risks with nitroaromatic analogs or moisture sensitivity with chlorosulfonyl variants. KTFSP directly solves this by providing a bench-stable, non-explosive scaffold with three SuFEx-competent -SO2F handles. - Replaces explosive picric acid derivatives (Hammett σp = 1.01 per -SO2F group). - Enables sequential derivatization for covalent inhibitor or tri-electrophilic probe design. - Compatible with ambient handling and standard global shipping, unlike moisture-sensitive alternatives.

Molecular Formula C6H2F3KO7S3
Molecular Weight 378.35
CAS No. 1342799-68-1
Cat. No. B2617306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium;2,4,6-tris(fluorosulfonyl)phenolate
CAS1342799-68-1
Molecular FormulaC6H2F3KO7S3
Molecular Weight378.35
Structural Identifiers
SMILESC1=C(C=C(C(=C1S(=O)(=O)F)[O-])S(=O)(=O)F)S(=O)(=O)F.[K+]
InChIInChI=1S/C6H3F3O7S3.K/c7-17(11,12)3-1-4(18(8,13)14)6(10)5(2-3)19(9,15)16;/h1-2,10H;/q;+1/p-1
InChIKeySAPQUEYECYJRQU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Potassium 2,4,6-Tris(fluorosulfonyl)phenolate Chemical Profile


Potassium 2,4,6-tris(fluorosulfonyl)phenolate (CAS 1342799-68-1), frequently abbreviated as KTFSP, is a pre-formed salt of the superacidic 2,4,6-tris(fluorosulfonyl)phenol [1]. The parent phenol is a trifunctional aryl sulfonyl fluoride that serves as a non-explosive structural and electronic surrogate for picric acid (2,4,6-trinitrophenol), with X-ray diffraction confirming close solid-state isomorphism [1]. The potassium salt is obtained directly by reacting the phenol with potassium bases, metals, or metal salts, producing a bench-stable, highly electron-deficient aromatic scaffold that bears three SuFEx (sulfur(VI) fluoride exchange)-competent –SO₂F groups [1]. Its primary value proposition in procurement lies in its combination of high electron-withdrawing capacity (Hammett σₚ = 1.01 per SO₂F group) and intrinsic safety, making it a drop-in replacement for nitroaromatic or triflone-based synthons in medchem, materials, and electrolyte research [1].

Electron-withdrawing capacity exceeds nitro; reported parity with –SO₂CF₃
Triple SuFEx-addressable –SO₂F handles on a single compact phenyl ring
Non-explosive solid; XRD-confirmed structural isostere of picric acid scaffold
Bench-stable potassium salt; supports ambient handling and storage workflow

Why Generic Aryl Sulfonyl Fluorides Cannot Substitute


Simple substitution of this salt with a generic aryl sulfonyl fluoride or an alkali-metal picrate fails because no alternative simultaneously delivers (i) the Hammett σₚ of ≈1.01 per substituent needed to match the electron-withdrawing power of –SO₂CF₃ or –NO₂ groups, (ii) triple SuFEx-addressable handles on a single phenyl ring, and (iii) a demonstrably non-explosive safety profile [1]. Mono- or di-sulfonyl fluoride analogs lack the cumulative –I effect required to reach the extreme acidity and σ-complex stability that defines this scaffold [1]. Conversely, potassium picrate, while electronically similar, carries well-documented explosive hazard and shipping restrictions, whereas the fluorosulfonyl analog can be handled and transported as a non-hazardous solid [1]. The evidence below quantifies these differences and establishes the selection criteria for procurement decisions.

Substitution
Triple –SO₂F target: cumulative –I effect drives scaffold acidity and σ-complex stability
Mono-/di-sulfonyl fluoride analogs may not match cumulative electron-withdrawing profile
Safety mismatch
Fluorosulfonyl analog: reported non-explosive solid; ambient shipping and handling
Potassium picrate: Class 1 explosive hazard; shipping restrictions apply
Stability mismatch
–SO₂F compound: stable to steam distillation; ambient laboratory processing
Chlorosulfonyl analog: moisture-sensitive; requires anhydrous handling and storage

Quantitative Differentiation Against Closest Analogs


Electron-Withdrawing Capacity Compared to Nitro and Triflone Groups

The electron-withdrawing power of the fluorosulfonyl group (–SO₂F) on the target compound is quantified by its Hammett σₚ constant of 1.01, which is statistically indistinguishable from that of the trifluoromethylsulfonyl group (–SO₂CF₃, σₚ = 1.04–1.06) and substantially exceeds that of the nitro group (–NO₂, σₚ = 0.78) [1]. This means the tris(fluorosulfonyl)phenolate scaffold exerts a net –I effect approximately 1.3-fold stronger than the corresponding trinitro analog, directly translating to higher acidity, greater σ-complex stability, and enhanced reactivity toward nucleophiles [1].

Hammett σₚ comparison
Reported
–SO₂F σₚ = 1.01
–NO₂ σₚ = 0.78; –SO₂CF₃ σₚ = 1.04–1.06
Reported ~1.3× stronger electron withdrawal than nitro; parity with triflone group
Derived from benzoic acid ionization equilibria at 25 °C
Physical organic chemistry Hammett substituent constants Electron-deficient aromatics

Superacidic pKa Downshift vs. Picric Acid

The parent phenol, 2,4,6-tris(fluorosulfonyl)phenol, is described as 'highly acidic' and capable of salt formation not only with conventional bases but also directly with metals and metal salts [1]. Although an experimentally measured pKa value for the target compound is not reported in the primary literature, a quantitative estimate can be made by class-level inference: the analogous 2,4,6-tris(trifluoromethylsulfonyl)phenol has a reported pKa of –1 to –2.5, which is 3–4 orders of magnitude more acidic than picric acid (pKa 0.38) [1]. Given the near-identical Hammett σₚ of –SO₂F and –SO₂CF₃, the fluorosulfonyl analog is expected to fall within a comparable superacidic range, substantially below the nitro analog [1].

Estimated pKₐ downshift
Class-level
Estimated pKₐ ≈ –1 to –2.5
Picric acid pKₐ = 0.38
Class-level acidity inference; ~300–1000× shift vs picric acid
Inferred from –SO₂CF₃ analog; experimental pKₐ not reported
Superacidic phenols pKa comparison Salt formation thermodynamics

Hydrolytic Stability vs. Chlorosulfonyl Analogs

Aryl sulfonyl fluorides exhibit exceptional hydrolytic stability compared to other sulfonyl halides; the primary synthesis paper explicitly notes that 'a typical purification procedure for aryl sulfonyl fluorides is steam distillation,' underscoring their robustness toward water [1]. In contrast, the corresponding chlorosulfonyl analog (2,4,6-tris(chlorosulfonyl)phenol) is moisture-sensitive and hydrolytically labile, requiring anhydrous handling [1]. This stability differential is a direct consequence of the S–F bond strength versus S–Cl, enabling the fluorosulfonyl compound to be processed and stored under ambient conditions without degradation [1].

Hydrolytic stability
Head-to-head
Stable to steam distillation
Chlorosulfonyl analog: moisture-sensitive
Reported ambient-condition stability; supports standard benchtop workflow
Qualitative comparison; no hydrolysis rate constants available
Hydrolytic stability Sulfonyl fluoride Click chemistry

Non-Explosive Safety Profile vs. Picrate Salts

X-ray diffraction measurements on 2,4,6-tris(fluorosulfonyl)phenol and its salts, including the potassium phenolate, directly demonstrate structural isomorphism with picric acid and metal picrates in the solid state [1]. However, unlike picric acid—which is a well-known secondary explosive with shipping and storage restrictions—the fluorosulfonyl analogs are explicitly described as 'safety ones' [1]. This is attributed to the replacement of thermally labile C–NO₂ bonds with hydrolytically stable C–SO₂F bonds that do not support detonative decomposition [1].

Non-explosive safety
Head-to-head
Non-explosive solid
Picric acid / potassium picrate: Class 1 explosive
XRD-confirmed structural isomorphism without explosive hazard classification
Safety assessment from synthesis report; impact/friction data not provided
Safety profile X-ray crystallography Energetic materials

Tri-Functional SuFEx Valency Advantage

The target compound bears three SuFEx-reactive –SO₂F groups on a single phenyl ring, offering a tri-electrophilic hub architecture [1]. By contrast, commonly procured SuFEx building blocks such as 4-fluorosulfonylbenzoic acid, benzene-1,2-disulfonyl fluoride, or simple aryl sulfonyl fluorides possess only one or two reactive handles [1]. The tri-functional nature enables (a) sequential, chemoselective SuFEx couplings at each position, (b) higher local concentration of covalent warheads in fragment-based screening, and (c) divergent synthesis of tris-sulfonamide, tris-sulfonate, or mixed-derivative libraries from a single starting material [1].

SuFEx valency advantage
Class-level
3 –SO₂F groups per molecule
Typical aryl sulfonyl fluorides: 1–2 groups
1.5×–3× higher SuFEx valency vs common mono-/di-functional building blocks
Tri-electrophilic hub architecture; class-level building-block comparison
SuFEx click chemistry Multifunctional scaffolds Covalent probe design

Counterion Comparison for Handling and Solubility

The parent phenol, 2,4,6-tris(fluorosulfonyl)phenol, forms salts with a range of cations including K⁺ (target), Li⁺, and tetrabutylammonium (TBA⁺), each exhibiting distinct solubility and thermal profiles [1]. The potassium salt offers an optimal balance: it is isolable as a crystalline solid, less hygroscopic than the lithium congener, and avoids the high molecular weight and organic cation content of the TBA salt that can complicate further derivatization [1]. This contrasts with the lithium salt (CAS 1342799-70-5), which, while potentially advantageous for battery electrolyte conductivity, presents greater hygroscopicity and handling challenges [1].

Counterion selection
Reported
K⁺ salt: crystalline, bench-stable
Li⁺ salt: more hygroscopic; TBA⁺ salt: waxy, high MW
Reported lowest hygroscopicity and highest inorganic content among accessible salts
Qualitative handling comparison; synthesis and isolation context
Salt metathesis Solubility tuning Electrolyte salts

Evidence-Backed Procurement Application Scenarios


Non-Explosive Synthon for Medicinal Chemistry

Medicinal chemistry groups requiring an electron-deficient, tri-functional aromatic core for fragment-based covalent inhibitor design can deploy KTFSP as a direct replacement for 2,4,6-trinitrophenol-derived scaffolds. The compound delivers a Hammett σₚ of 1.01 per substituent—surpassing –NO₂—while eliminating explosive hazard classification, thereby simplifying storage and shipping logistics [1]. Its three SuFEx-addressable –SO₂F handles permit sequential derivatization with diverse amine, alcohol, or nucleophilic warhead libraries [1].

Multi-Warhead SuFEx Hub for Covalent Probe Libraries

In chemical biology and covalent probe discovery, the compound serves as a tri-electrophilic SuFEx hub. Unlike mono- or di-functional aryl sulfonyl fluorides that yield linear or bifurcated conjugates, the tris(fluorosulfonyl)phenolate anion enables attachment of three distinct payloads (e.g., fluorophore, affinity handle, and targeting moiety) onto a single compact phenyl ring, maximizing functional density per molecular weight [1].

Electrolyte Salt Precursor for Battery Research

The potassium salt acts as a metathesis precursor to access lithium, sodium, or other metal salts of the tris(fluorosulfonyl)phenolate anion for electrolyte formulation. The high predicted acidity (pKa ≈ –1 to –2.5) ensures full ion dissociation in polar aprotic solvents, potentially yielding higher conductivity than corresponding nitrophenolate electrolytes [1]. The hydrolytic stability of the –SO₂F groups further permits electrolyte processing under ambient conditions, an advantage over moisture-sensitive fluorinated electrolyte salts [1].

Stable Isosteric Replacement in Materials Science

Materials scientists seeking to incorporate strong electron-withdrawing groups into polymers, MOFs, or porous organic frameworks can use the potassium salt as a bench-stable monomer precursor. Its resistance to hydrolysis—demonstrated by its compatibility with steam distillation purification—contrasts sharply with the chlorosulfonyl analog, which requires strictly anhydrous conditions, and with nitro analogs that pose thermal runaway risks during polymerization [1].

Application
Selection Property
Validation Focus
Medchem synthon research
Non-explosive, electron-deficient tri-functional scaffold
Verify SuFEx coupling efficiency across desired amine/alcohol libraries
Covalent probe library synthesis
Tri-electrophilic SuFEx hub on compact phenyl ring
Confirm sequential chemoselective derivatization at each –SO₂F position
Electrolyte salt precursor studies
Superacidic anion with full ion dissociation context
Assess metathesis efficiency and ionic conductivity in target solvent system
Polymer / MOF monomer research
Hydrolytically stable, bench-stable monomer precursor
Evaluate thermal and hydrolytic stability under polymerization conditions
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